molecular formula C9H12F2N2O2 B13595725 2,2-Difluoro-2-(1-isobutyl-1H-pyrazol-4-yl)acetic acid

2,2-Difluoro-2-(1-isobutyl-1H-pyrazol-4-yl)acetic acid

Cat. No.: B13595725
M. Wt: 218.20 g/mol
InChI Key: HIMYKKHTNUYRTJ-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(1-isobutyl-1H-pyrazol-4-yl)acetic acid is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of fluorine atoms in the molecule enhances its stability, lipophilicity, and bioavailability, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of indole-2,3-dione (isatin) with substituted bromoacetyl benzene, followed by cyclization . Another approach involves the use of diethylaminosulfur trifluoride as a nucleophilic fluorinating reagent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(1-isobutyl-1H-pyrazol-4-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The fluorine atoms in the molecule can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroacetic acid derivatives, while reduction can produce various hydrofluoro compounds.

Scientific Research Applications

2,2-Difluoro-2-(1-isobutyl-1H-pyrazol-4-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s stability and bioavailability make it suitable for studying biological processes and interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(1-isobutyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the molecule can enhance binding affinity to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-2-(1-isobutyl-1H-pyrazol-4-yl)acetic acid is unique due to its specific combination of fluorine atoms and the pyrazole ring, which imparts distinct chemical and biological properties. Its stability, lipophilicity, and bioavailability make it a valuable compound for various applications.

Properties

Molecular Formula

C9H12F2N2O2

Molecular Weight

218.20 g/mol

IUPAC Name

2,2-difluoro-2-[1-(2-methylpropyl)pyrazol-4-yl]acetic acid

InChI

InChI=1S/C9H12F2N2O2/c1-6(2)4-13-5-7(3-12-13)9(10,11)8(14)15/h3,5-6H,4H2,1-2H3,(H,14,15)

InChI Key

HIMYKKHTNUYRTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C=N1)C(C(=O)O)(F)F

Origin of Product

United States

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